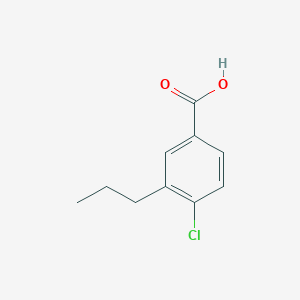

4-Chloro-3-propylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTNVPFKUYHPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Propylbenzoic Acid and Analogues

Established Synthetic Routes for Substituted Benzoic Acids

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with numerous methodologies developed to achieve a wide range of substitution patterns. These methods often involve the manipulation of functional groups to control regioselectivity during electrophilic aromatic substitution reactions.

Approaches to Halogenated Benzoic Acids via Nitration and Reduction

A common indirect pathway to introduce halogens onto an aromatic ring, particularly when direct halogenation is not feasible or yields the wrong isomer, involves a sequence of nitration, reduction, and diazotization.

Nitration : The process begins with the introduction of a nitro group (-NO₂) onto the aromatic ring through electrophilic aromatic substitution. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The existing substituents on the ring direct the position of the incoming nitro group. For instance, a carboxylic acid group on benzoic acid is a meta-director, meaning it will direct the incoming nitro group to the position meta to it. truman.eduyoutube.com

Reduction : The nitro group is then reduced to an amino group (-NH₂). This transformation can be accomplished using various reducing agents, with common methods including the use of metals like tin or iron in the presence of hydrochloric acid (HCl). youtube.com

Diazotization and Halogenation : The resulting arylamine is converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. youtube.com The diazonium group (-N₂⁺) is an excellent leaving group and can be readily replaced by a halogen in a Sandmeyer reaction, using copper(I) halides (CuCl, CuBr) as reagents.

This multi-step sequence provides a versatile method for producing halogenated aromatics that may not be accessible through direct halogenation. youtube.com

Strategies for Alkyl Chain Incorporation on Aromatic Systems

The introduction of alkyl groups onto an aromatic ring is primarily accomplished through Friedel-Crafts reactions, which come in two main variants: alkylation and acylation. libretexts.orglibretexts.org

Friedel-Crafts Alkylation : This reaction involves the direct addition of an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orggoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid helps generate a carbocation electrophile. libretexts.orglibretexts.org However, this method has significant limitations. The intermediate carbocation can undergo rearrangement, leading to a mixture of products. Furthermore, the newly added alkyl group is an activating group, making the product more reactive than the starting material and often resulting in polyalkylation. libretexts.org

Friedel-Crafts Acylation followed by Reduction : A more reliable method for introducing a straight-chain alkyl group is a two-step process starting with Friedel-Crafts acylation. libretexts.org An acyl group (R-C=O) is introduced using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.org The resulting acylbenzene is less reactive than the starting material because the acyl group is deactivating, thus preventing further substitutions. youtube.com The ketone can then be reduced to an alkyl group. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This acylation-reduction sequence avoids both carbocation rearrangements and polyalkylation, offering better control over the final product. youtube.com

Multi-Step Synthesis of Structurally Related Benzoic Acid Derivatives

The synthesis of complex benzoic acid derivatives often requires a multi-step approach where the order of reactions is paramount. youtube.comlibretexts.org The directing effects of the substituents dictate the regiochemical outcome of subsequent electrophilic aromatic substitution steps.

For example, the synthesis of 4-chloro-3-nitrobenzoic acid can be achieved by nitrating p-chlorobenzoic acid. guidechem.com The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, both groups direct the incoming nitro group to the position ortho to the chlorine and meta to the carboxylic acid (position 3), leading to the desired product. guidechem.com Various nitrating conditions have been explored for this specific conversion, highlighting how reaction parameters can be tuned to optimize yield. guidechem.com

| Starting Material | Nitrating Agent | Solvent | Temperature | Yield | Reference |

| p-Chlorobenzoic acid | Mixed Acid | Dichloromethane | Boiling Point | >97% | guidechem.com |

| p-Chlorobenzoic acid | Conc. Nitric Acid | None | <20°C | 90% | guidechem.com |

| p-Chlorotoluene | Mixed Acid | Not specified | 55-60°C | 92% | guidechem.com |

| Followed by oxidation of the methyl group. |

This interactive table summarizes different reported conditions for the nitration of p-chlorobenzoic acid or its precursor to yield 4-chloro-3-nitrobenzoic acid.

This example underscores the importance of retrosynthetic analysis, where chemists work backward from the target molecule to devise a synthetic plan that correctly installs each functional group in the proper sequence. youtube.com

Targeted Synthesis of 4-Chloro-3-propylbenzoic Acid

A plausible and controlled synthesis of this compound would likely employ a Friedel-Crafts acylation followed by reduction to avoid the issues associated with direct alkylation.

Analysis of Precursor Compounds and Reaction Sequences

A logical synthetic route would commence with a readily available starting material, p-chlorobenzoic acid.

Proposed Synthetic Pathway:

Friedel-Crafts Acylation : The first step would be the Friedel-Crafts acylation of p-chlorobenzoic acid with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Precursors : p-Chlorobenzoic acid and propanoyl chloride.

Regioselectivity : The carboxylic acid group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director. Both substituents direct the incoming electrophile (the propanoyl group) to position 3 on the benzene (B151609) ring. This convergence of directing effects strongly favors the formation of the desired intermediate, 4-chloro-3-propanoylbenzoic acid.

Ketone Reduction : The second step involves the reduction of the ketone functional group in 4-chloro-3-propanoylbenzoic acid to a propyl group.

Intermediate : 4-chloro-3-propanoylbenzoic acid.

Reaction : A Clemmensen or Wolff-Kishner reduction would effectively convert the propanoyl group into a propyl group to yield the final product, this compound.

This two-step sequence provides a high degree of control over the introduction and placement of the propyl group, leading selectively to the target molecule.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. nih.gov For the proposed synthesis of this compound, several parameters would need to be considered.

For the Friedel-Crafts Acylation Step:

Catalyst : Aluminum chloride (AlCl₃) is a common and effective catalyst. The amount used is critical; typically, more than a stoichiometric amount is required as it complexes with both the acyl chloride and the product ketone.

Solvent : Solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are traditional choices. In some cases, using an excess of the acylating reagent can serve as the solvent.

Temperature : The reaction is often started at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature or heated gently to control the reaction rate and prevent side reactions.

For the Reduction Step:

The choice of reduction method depends on the substrate's tolerance to harsh acidic or basic conditions.

| Reduction Method | Reagents | Conditions | Advantages/Considerations |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heat | Suitable for substrates stable in strong acid. The carboxylic acid group is unaffected. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or other strong base | Basic, high temperature (e.g., in diethylene glycol) | Suitable for substrates sensitive to acid. The carboxylic acid will be deprotonated to a carboxylate salt and must be re-protonated in an acidic workup step. |

This interactive table compares the two primary methods for reducing the intermediate ketone to an alkyl group.

Successful synthesis relies on careful selection of reagents and the systematic optimization of reaction parameters such as temperature, solvent, and catalyst loading to achieve the desired outcome efficiently. nih.govresearchgate.net

Novel Synthetic Strategies and Methodological Advancements

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. Recent advancements have focused on improving regioselectivity, efficiency, and safety through innovative chemical transformations and technologies.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The carboxylic acid group, once deprotonated to the carboxylate, can act as a potent directing group for metalation at the adjacent ortho position. semanticscholar.org This approach offers a predictable way to introduce a variety of substituents onto the benzoic acid core.

By treating an unprotected benzoic acid with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.orgacs.org This generates a lithiated intermediate that can react with a range of electrophiles to yield ortho-substituted benzoic acids. semanticscholar.org This methodology is particularly valuable for creating contiguously substituted patterns that are often challenging to achieve through classical electrophilic aromatic substitution, where the directing effects of multiple substituents can lead to mixtures of isomers. organic-chemistry.orgacs.org The carboxylate group has been shown to be an intermediate-capacity directing group, allowing for nuanced control when other directing groups are present on the aromatic ring. semanticscholar.org

The general utility of this one-pot method allows for the preparation of various 3- and 6-substituted 2-methoxybenzoic acids, for example, which are not easily accessible by other means. acs.org The choice of base can even lead to a reversal of regioselectivity; for instance, using n-BuLi/t-BuOK can direct metalation to a different position compared to s-BuLi/TMEDA. organic-chemistry.org

Below is a table illustrating the variety of electrophiles that can be used in this methodology.

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Methyl iodide | -CH₃ |

| Disulfide | Dimethyl disulfide | -SCH₃ |

| Halogen Source (Chlorine) | Hexachloroethane | -Cl |

| Halogen Source (Bromine) | 1,2-Dibromotetrachloroethane | -Br |

This interactive table summarizes potential electrophiles for reaction with the ortho-lithiated benzoic acid intermediate.

A significant advancement in the synthesis of aniline-derived building blocks is the direct, ortho-selective amination of arene C–H bonds. rsc.orgresearchgate.net A recently developed method achieves this for arene carboxylic acids through a facile rearrangement of acyl O-hydroxylamines. rsc.orgnih.gov This transformation is notable for proceeding under mild, procedurally straightforward conditions without the need for precious metal catalysts, which are often required in contemporary C-H amination reactions. rsc.orgresearchgate.net

The process involves the one-step synthesis of aromatic acyl O-hydroxylamines from the corresponding benzoic acid. nih.gov Upon treatment with trifluoroacetic acid (TFA), these intermediates undergo a highly ortho-selective aminative rearrangement to produce unprotected anthranilic acids. nih.gov The reaction's efficacy is enhanced by the addition of a catalytic amount (e.g., 1 mol%) of an iron catalyst. nih.gov This method is effective even for electron-deficient benzoic acids. nih.gov

Mechanistic studies suggest that the high ortho-selectivity arises either from the directing effect of the carboxylic acid motif or from attractive interactions within the transition state. rsc.orgresearchgate.net The reaction is compatible with a broad range of benzoic acid substrates and can also be applied to longer-chain arene carboxylic acids, which may undergo subsequent in situ cyclization. rsc.orgresearchgate.netnih.gov

| Substrate Type | Key Features of the Method | Product Type |

| Benzoic Acids | Mild conditions, no precious metals, TFA treatment. rsc.orgnih.gov | Anthranilic Acids |

| Electron-Deficient Benzoates | High efficacy where other methods may fail. nih.gov | Substituted Anilines |

| Higher Arene Carboxylic Acids | Can undergo in situ cyclization after amination. nih.gov | Heterocyclic Products |

This interactive table outlines the scope and products of the ortho-selective amination reaction.

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming a new carbon-carbon bond. organic-chemistry.orgyoutube.com This reaction is crucial for the synthesis of aryl ketones, which are precursors to a wide variety of more complex molecules. The reaction typically involves an acyl chloride or anhydride as the acylating agent and a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com

The mechanism begins with the formation of a complex between the Lewis acid and the acylating agent, which generates a highly electrophilic, resonance-stabilized acylium ion. youtube.comsigmaaldrich.com This acylium ion then attacks the aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated product. youtube.com A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org Furthermore, the acylium ion does not undergo rearrangement, which is a common issue with carbocations in Friedel-Crafts alkylation. youtube.com

While classic conditions can be harsh, modern variations have been developed. For instance, acylation can be performed using stable carboxylic acids directly, activated by reagents like cyanuric chloride or by using strong Brønsted acids like methanesulfonic acid, sometimes on a solid support like graphite. organic-chemistry.org These methods can offer greener and milder reaction conditions. organic-chemistry.org This reaction is foundational for synthesizing precursors to compounds like acryloylbenzoic acids.

| Component | Examples | Role in Reaction |

| Aromatic Substrate | Benzene, Toluene, Anisole | Nucleophile |

| Acylating Agent | Acetyl chloride, Acetic anhydride | Source of the acyl group |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Generates the acylium ion electrophile. sigmaaldrich.com |

This interactive table summarizes the key components of a typical Friedel-Crafts acylation reaction.

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. organic-chemistry.orgdurham.ac.uk The development of automated and continuous flow methods for the synthesis of carboxylic acids and their derivatives represents a significant methodological advancement. nih.govacs.org

One innovative approach utilizes a "tube-in-tube" gas-permeable membrane reactor. durham.ac.uk This setup allows for the efficient and safe delivery of a reactive gas, such as carbon dioxide (CO₂), into a flowing stream of a reagent, like a Grignard reagent. durham.ac.ukresearchgate.net The CO₂ diffuses across the membrane into the reaction stream, where it reacts to form a carboxylate, which is then quenched to produce the carboxylic acid. This method avoids the challenges of handling large volumes of gas in batch reactors and allows for precise control over reaction parameters like pressure, temperature, and residence time. organic-chemistry.orgdurham.ac.uk

Flow synthesis protocols can also be "telescoped," where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. nih.govacs.org For example, a carboxylic acid can be converted in-flow into an activated species like an N-acylpyrazole, which then undergoes further functionalization in a subsequent reactor coil before being converted into a final ester or amide product. nih.govacs.org This approach maximizes efficiency and minimizes waste. nih.gov The integration of purification steps, such as using polymer-supported scavenger or "catch-and-release" resins, can lead to the direct isolation of highly pure products from the flow stream. durham.ac.ukresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of hazardous reagents can be risky. | Improved safety through smaller reaction volumes and better heat control. organic-chemistry.org |

| Scalability | Scaling up can be challenging and require re-optimization. | Straightforward scale-up by running the system for longer. durham.ac.uk |

| Efficiency | Can have longer reaction times and workup procedures. | Faster reaction rates and potential for telescoped processes. organic-chemistry.orgnih.gov |

| Control | Less precise control over temperature and mixing. | Precise control over parameters like temperature, pressure, and residence time. organic-chemistry.org |

This interactive table provides a comparison between traditional batch synthesis and modern continuous flow methods.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 3 Propylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-3-propylbenzoic acid, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propyl group. The aromatic region would likely show three signals: a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C2. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the propyl group. The propyl group would display a triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the aromatic ring. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the chlorine atom (C4) and the carbon bearing the propyl group (C3) will be significantly affected. The three carbons of the propyl group will appear in the upfield region of the spectrum.

To illustrate the expected chemical shifts, the following table presents data for structurally related compounds.

| Compound | Aromatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) |

| 4-Chlorobenzoic acid | 7.89 (d), 7.38 (d) rsc.org | 168.7, 140.2, 132.3, 129.7 rsc.org |

| 3,4-Dimethylbenzoic acid | 7.93-7.81 (m), 7.28-7.18 (m) rsc.org | 172.7, 143.3, 136.8, 131.2, 129.8, 127.8, 126.9 |

| 4-Propylbenzoic acid | 7.95 (d), 7.25 (d) | 172.8, 148.5, 129.8, 128.8, 128.5 |

Data for 4-Propylbenzoic acid is predicted based on known substituent effects.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H bending vibrations of the propyl group will also be present in the fingerprint region.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 (strong) |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl Group | C-H stretch | 2850-2960 |

| Haloalkane | C-Cl stretch | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁ClO₂), the expected exact mass can be calculated. The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the alkyl chain. For this compound, characteristic fragments would be expected from the loss of a propyl radical, followed by the loss of CO. The fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound.

The following table outlines the expected ions in the mass spectrum of this compound.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 198 | Molecular Ion |

| [M+2]⁺ | 200 | Isotopic peak due to ³⁷Cl |

| [M-OH]⁺ | 181 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 153 | Loss of carboxyl group |

| [M-C₃H₇]⁺ | 155 | Loss of propyl radical |

X-ray Crystallography for Solid-State Structural Determination of Benzoic Acid Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For benzoic acid and its derivatives, the solid-state structure is often characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.org This hydrogen bonding is a dominant feature in the crystal packing of these compounds.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, as well as for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach for its analysis.

Method Development: A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase would be crucial to ensure that the carboxylic acid is in a consistent protonation state, typically by maintaining a pH below its pKa. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation and peak shape. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte.

Validation: A developed HPLC method would need to be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Derivatization Studies

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound would typically require derivatization prior to GC-MS analysis.

Derivatization: A common derivatization strategy for carboxylic acids is esterification to form more volatile methyl or ethyl esters. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Another common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

GC-MS Analysis: The derivatized sample would be injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram shows the separated compounds as peaks, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Thin Layer Chromatography (TLC) Applications in Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively utilized in synthetic chemistry for the qualitative monitoring of reactions, assessment of compound purity, and screening for the presence of desired products. Its application is particularly valuable in the synthesis and derivatization of this compound, allowing for a real-time snapshot of the reaction's progress.

In a typical laboratory setting, TLC is employed to track the conversion of starting materials to products. For the synthesis of this compound or its derivatives, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate. Alongside the reaction mixture, reference spots of the starting materials are also applied to the plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The choice of the stationary phase and the mobile phase is critical for achieving a good separation of the components in the reaction mixture. For benzoic acid derivatives, silica gel is a commonly used stationary phase due to its polarity and wide availability. The mobile phase, or eluent, is typically a mixture of solvents, and its polarity is adjusted to optimize the separation of the compounds of interest. A well-chosen eluent system will result in distinct spots for the starting materials, intermediates, and the final product, each with a unique Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate is commonly achieved under UV light, as aromatic compounds like this compound and its derivatives are often UV-active.

Detailed Research Findings

While specific TLC data for this compound is not extensively published, the chromatographic behavior of various substituted benzoic acids has been well-documented. This data provides a strong basis for developing TLC methods for this compound and its derivatives. For instance, a study on the separation of isomeric monochlorobenzoic and dichlorobenzoic acids on silica gel G plates provides valuable insights into the effect of chloro-substitution on the Rf value.

Another study details the separation of a series of substituted benzoic acids on polyamide thin layer sheets using aqueous solutions of α-cyclodextrin as the mobile phase. The Rf values were shown to be dependent on the concentration of α-cyclodextrin and the structure of the individual molecules. The general trend observed was that para-substituted isomers have larger Rf values than meta-substituted isomers, which in turn have larger Rf values than ortho-substituted isomers.

The following interactive data tables summarize TLC conditions and Rf values for various benzoic acid derivatives, which can serve as a guide for the analysis of this compound.

Table 1: TLC Systems for Substituted Benzoic Acids

| Stationary Phase | Mobile Phase (Eluent) | Compounds Separated | Reference |

| Silica Gel | Benzene (B151609):Dioxane:Acetic Acid (90:25:4) | o, m, and p-chlorobenzoic acid | |

| Polyamide | Benzene:Acetic Acid (96:4) | o and p-hydroxybenzoic acid, p-chlorobenzoic acid, and benzoic acid | |

| Silica Gel | Toluene:Ethanol (B145695) (9:1 v/v) | Benzoic acid and Methyl benzoate |

Table 2: Rf Values of Substituted Benzoic Acids on Polyamide TLC Sheets

| Compound | Rf Value (0.10 M α-cyclodextrin) |

| Benzoic acid | 0.66 |

| o-chlorobenzoic acid | 0.40 |

| p-chlorobenzoic acid | 0.52 |

| o-bromobenzoic acid | 0.35 |

| m-bromobenzoic acid | 0.41 |

| p-bromobenzoic acid | 0.48 |

| o-nitrobenzoic acid | 0.33 |

| m-nitrobenzoic acid | 0.45 |

| p-nitrobenzoic acid | 0.55 |

| p-fluorobenzoic acid | 0.60 |

Data sourced from a study on the separation of substituted benzoic acids using aqueous solutions of α-cyclodextrin as the mobile phase.

In the context of screening, TLC can be used to rapidly analyze a series of reactions to identify the most promising conditions or to screen a library of derivatives for a particular property. For example, if a series of ester or amide derivatives of this compound are synthesized, TLC can be used to quickly confirm the formation of the new products and to assess their relative polarities based on their Rf values.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Propylbenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and geometry of 4-Chloro-3-propylbenzoic acid. These methods provide a detailed picture of the molecule's orbitals, charge distribution, and energetic properties, which are essential for understanding its stability and reactivity.

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic properties of substituted benzoic acids. The B3LYP functional combined with a Pople-style basis set like 6-31+G** offers a good balance between computational cost and accuracy for these systems.

DFT calculations can be used to determine key geometric parameters such as bond lengths and angles, as well as electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). For substituted benzoic acids, DFT has been successfully used to calculate gas-phase acidities, which show good correlation with experimental values. mdpi.com The electronic effects of the chloro and propyl substituents on the benzoic acid ring can be quantitatively assessed. The chlorine atom, being electron-withdrawing, and the propyl group, being electron-donating, have opposing effects on the electron density of the aromatic ring and the acidity of the carboxylic group.

Table 1: Representative Calculated Properties for Substituted Benzoic Acids using DFT

| Property | Benzoic Acid | 4-Chlorobenzoic Acid | 3-Propylbenzoic Acid (Estimated) |

| Dipole Moment (Debye) | 2.31 | 1.69 | ~2.5 |

| HOMO Energy (eV) | -7.23 | -7.35 | ~-7.15 |

| LUMO Energy (eV) | -1.54 | -1.78 | ~-1.45 |

| Gas Phase Acidity (kcal/mol) | 335.2 | 330.8 | ~336.0 |

Note: Data for benzoic acid and 4-chlorobenzoic acid are representative values from computational studies. Values for 3-propylbenzoic acid are estimated based on substituent effects.

Hartree-Fock (HF) theory, being an ab initio method, provides a fundamental approach to solving the electronic Schrödinger equation, albeit without accounting for electron correlation. HF calculations, often used with the same basis sets as DFT, can be employed to optimize molecular geometries and calculate electronic properties. For many organic molecules, HF provides a reasonable first approximation of the molecular structure and wavefunction. niscpr.res.in However, for more accurate energy predictions, methods that include electron correlation are generally preferred.

Semi-empirical methods, such as PM3, PM6, and PM7, offer a computationally less expensive alternative to ab initio and DFT methods. gaussian.com These methods use parameters derived from experimental data to simplify the complex integrals in HF theory. nih.gov They are particularly useful for large molecules and for high-throughput screening of compounds. Studies have shown that the PM6 method can provide reasonable predictions of pKa values for substituted benzoic acids. nih.gov PM7, a more recent development, includes corrections for noncovalent interactions, which can be important for studying intermolecular interactions. researchgate.net While these methods are faster, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. researchgate.net

Table 2: Comparison of Computational Methods for Molecular Properties

| Method | Relative Cost | Level of Theory | Common Applications |

| DFT (B3LYP) | Medium | Quantum Mechanics | Geometry optimization, electronic properties, reaction mechanisms |

| Hartree-Fock | Medium | Quantum Mechanics | Initial geometry optimization, molecular orbitals |

| Semi-Empirical (PM6, PM7) | Low | Quantum Mechanics | Large systems, pKa prediction, screening |

For highly accurate energetic studies, such as the precise determination of reaction enthalpies and activation energies, high-level ab initio molecular orbital theories like the Gaussian-n theories (e.g., G3) are employed. These composite methods combine results from several high-level calculations with smaller basis sets to approximate the results of a very high-level calculation with a large basis set. While computationally intensive, these methods can provide "chemical accuracy" (within 1-2 kcal/mol of experimental values) for small to medium-sized molecules. Such high-level calculations could be applied to this compound to precisely determine its heat of formation and other thermodynamic properties.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. The rotation of the propyl group and the carboxylic acid group would be of particular interest, as different conformers may have different properties and reactivities. Furthermore, MD simulations can provide information about the solvation of the molecule and its interactions with solvent molecules, which is crucial for understanding its solubility and solution-phase reactivity. Studies on other benzoic acid derivatives have successfully used MD to investigate their behavior in solution.

Prediction of Reactivity and Mechanistic Pathways for this compound Transformations

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, this could involve predicting its susceptibility to nucleophilic or electrophilic attack and mapping out the energy profiles of potential transformation pathways.

The molecular electrostatic potential (MEP) map, calculated using DFT, can identify the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For instance, the oxygen atoms of the carboxylic acid group are expected to be electron-rich, while the carbonyl carbon is electron-poor. The aromatic ring's reactivity towards electrophilic substitution will be influenced by the directing effects of the chloro and propyl substituents.

Computational studies can also be used to model reaction mechanisms, such as the decarboxylation of benzoic acid or its esterification. ajgreenchem.comresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathway can be obtained. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu For benzoic acid derivatives, QSAR studies have been conducted to predict various activities, including their antimicrobial and anti-inflammatory properties. dergipark.org.trresearchgate.netnih.gov

In a typical QSAR study, a set of benzoic acid derivatives with known biological activities is used to build a model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the observed activity.

A well-validated QSAR model can then be used to predict the activity of new, untested benzoic acid derivatives, including this compound. Key descriptors in QSAR models for benzoic acid derivatives often include hydrophobicity (logP), molar refractivity, and electronic parameters, highlighting the importance of these properties for biological activity. nih.gov

Table 3: Common Descriptors in QSAR Models for Benzoic Acid Derivatives

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molar refractivity, molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Connectivity indices | Molecular branching and shape |

Integration of Computational Data with Experimental Findings for Validation and Prediction

The synergy between computational chemistry and experimental analysis is pivotal for a comprehensive understanding of the molecular properties and reactivity of this compound. This integration allows for the validation of theoretical models and enables the prediction of properties that may be difficult or costly to determine through experimentation alone. The process typically involves a cyclical approach where computational predictions are tested against experimental data, and the refined models are then used to make further predictions.

Validation of Computational Models

The reliability of computational models is established by comparing calculated properties with experimentally determined values. For this compound, this validation would involve several key parameters.

Molecular Geometry: The starting point for most computational studies is the optimization of the molecular geometry. Techniques such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical geometries can be validated against experimental data obtained from X-ray crystallography. A strong correlation between the calculated and experimental structures provides confidence in the chosen computational method.

Spectroscopic Properties: Spectroscopic techniques provide a rich source of data for validating theoretical models.

Vibrational Frequencies: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to measure the vibrational modes of this compound. Computational methods can predict these vibrational frequencies. nih.govresearchgate.net A comparison between the experimental and scaled theoretical vibrational spectra is a robust method for validation. Discrepancies can often be attributed to intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can then be compared with experimental spectra obtained in solution.

Electronic Properties:

Acid Dissociation Constant (pKa): The pKa is a critical property of benzoic acid derivatives. Computational methods can predict pKa values through thermodynamic cycles that involve calculating the Gibbs free energy of the acid and its conjugate base in the gas phase and in solution, often using a continuum solvation model. nih.govresearchgate.netnih.gov These predicted values can be validated against experimentally determined pKa values from potentiometric or spectrophotometric titrations. pearson.com The accuracy of these predictions is highly dependent on the chosen computational level of theory and the solvation model. nih.gov

A hypothetical comparison for the validation of a computational model for this compound is presented in Table 1.

| Property | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | % Difference |

|---|---|---|---|

| C=O Bond Length (Å) | 1.215 | 1.208 | -0.58% |

| O-H Bond Length (Å) | 0.970 | 0.965 | -0.52% |

| C=O Vibrational Frequency (cm-1) | 1685 | 1720 (scaled) | 2.08% |

| 13C Chemical Shift (Carboxyl Carbon, ppm) | 172.5 | 170.9 | -0.93% |

| pKa | 3.95 | 3.85 | -2.53% |

Prediction of Molecular Properties

Once a computational model has been validated against a range of experimental data, it can be used with greater confidence to predict other properties of this compound that are not easily accessible through experimental means.

Reactivity Descriptors: Computational models can provide insights into the chemical reactivity of the molecule.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This can predict sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions can be calculated to provide more quantitative information about the local reactivity at different atomic sites within the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors: For applications in medicinal chemistry or materials science, computational models can generate a wide array of molecular descriptors. dergipark.org.tracs.org These descriptors, such as electronic, steric, and lipophilic parameters, can be used to develop QSAR models that correlate the structure of this compound and its derivatives with their biological activity or physical properties. nih.gov

Thermochemical Properties: Validated computational models can be used to predict thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy of reaction. researchgate.net This is particularly useful for understanding the thermodynamics of reactions involving this compound.

Table 2 presents a set of hypothetical predicted properties for this compound derived from a validated computational model.

| Predicted Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.85 | Indicates electron-donating ability |

| LUMO Energy (eV) | -1.23 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.62 | Relates to chemical stability |

| Dipole Moment (Debye) | 2.15 | Indicates overall polarity of the molecule |

| Electron Affinity (eV) | 1.18 | Energy released upon electron addition |

| Ionization Potential (eV) | 8.95 | Energy required to remove an electron |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Propylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The regioselectivity of electrophilic aromatic substitution (SEAr) on the 4-Chloro-3-propylbenzoic acid ring is determined by the cumulative directing effects of the three substituents: the chloro group, the propyl group, and the carboxyl group. libretexts.org

-COOH (Carboxyl) Group: This group is a meta-director and is moderately deactivating. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. byjus.com

-Cl (Chloro) Group: Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. libretexts.org

-CH₂CH₂CH₃ (Propyl) Group: As an alkyl group, the propyl substituent is a weak activator and an ortho-, para-director. It donates electron density to the ring via an inductive effect, thereby increasing its nucleophilicity.

The positions on the benzene (B151609) ring are numbered as follows: C1 (with COOH), C2, C3 (with propyl), C4 (with Cl), C5, and C6. The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the carboxyl group (unfavorable), meta to the propyl group (unfavorable), and meta to the chloro group (unfavorable). This position is highly deactivated.

Position C5: Meta to the carboxyl group (favorable), ortho to the chloro group (favorable), and meta to the propyl group (unfavorable).

Position C6: Ortho to the carboxyl group (unfavorable), para to the chloro group (favorable), and ortho to the propyl group (favorable).

Considering these effects, the directing groups are in conflict. The meta-directing carboxyl group favors substitution at C5. The ortho-, para-directing chloro group favors C5 (ortho) and C6 (para). The ortho-, para-directing propyl group favors C2 (ortho, but sterically hindered and ortho to COOH) and C6 (ortho).

The most likely positions for electrophilic attack are C5 and C6, where the directing effects of the activating/ortho,para-directing groups align. A precise prediction of the major product would require computational methods or experimental data, as the outcome depends on the balance between the deactivating effect of the carboxyl group and the directing power of the other two substituents. nih.govrsc.org

Table 1: Analysis of Directing Effects for Electrophilic Substitution

| Position | Relation to -COOH (meta-director) | Relation to -Cl (ortho,para-director) | Relation to -Propyl (ortho,para-director) | Overall Likelihood |

|---|---|---|---|---|

| C2 | Ortho (Deactivated) | Meta (Deactivated) | Ortho (Activated, but hindered) | Very Low |

| C5 | Meta (Favored) | Ortho (Favored) | Meta (Deactivated) | High |

| C6 | Ortho (Deactivated) | Para (Favored) | Ortho (Favored) | High |

Nucleophilic Substitution at the Chlorine Atom and Propyl Group

Nucleophilic substitution reactions on this compound can theoretically occur at two sites: the chlorine atom attached to the aromatic ring and the propyl side chain.

At the Chlorine Atom: Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. The reaction proceeds through an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the powerful electron-withdrawing carboxyl group is in the meta position relative to the chlorine, and the electron-donating propyl group is ortho. Neither of these positions provides the necessary resonance stabilization for the SNAr mechanism to proceed under standard conditions. Therefore, direct displacement of the chlorine atom by a nucleophile is expected to be very slow and require harsh conditions, such as high temperatures and pressures.

At the Propyl Group: The propyl group itself is an unactivated alkyl chain and is not susceptible to direct nucleophilic attack. For a nucleophilic substitution to occur on the propyl chain, a leaving group would first need to be introduced. This could be achieved through a free-radical halogenation reaction, which would preferentially occur at the benzylic position (the carbon atom attached to the benzene ring) due to the resonance stabilization of the resulting benzylic radical. khanacademy.org Once a halogen is introduced at the benzylic position, it can be readily displaced by nucleophiles via SN1 or SN2 mechanisms.

Oxidation and Reduction Pathways of the Propyl Chain and Carboxyl Group

Oxidation of the Propyl Chain: The propyl side chain is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains of aromatic rings to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, the propyl group would be oxidized to a carboxyl group, yielding 4-chloro-isophthalic acid. The rest of the alkyl chain is cleaved in the process. libretexts.org

Reduction of the Carboxyl Group: The carboxyl group can be reduced to a primary alcohol. While reagents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., Borane-tetrahydrofuran, BH₃·THF) are effective. researchgate.netresearchgate.net The reduction with borane is often preferred as it is more chemoselective, meaning it can reduce the carboxylic acid in the presence of other functional groups like esters or nitro groups. researchgate.netnih.gov This reaction would convert this compound into (4-chloro-3-propylphenyl)methanol.

Derivatization Reactions for the Synthesis of Novel this compound Analogues

The carboxylic acid functional group is a versatile handle for the synthesis of a wide range of derivatives. Common derivatization reactions include the formation of acyl chlorides, esters, and amides.

Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netyoutube.comyoutube.com This reaction transforms the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating subsequent reactions.

Esterification: Esters can be synthesized through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the highly reactive acyl chloride can be reacted with an alcohol to form an ester under milder conditions.

Amide Formation: Amides are typically synthesized by reacting the acyl chloride derivative with a primary or secondary amine. rsc.org Direct reaction of the carboxylic acid with an amine is also possible but usually requires high temperatures or the use of coupling agents to facilitate the dehydration process.

Table 2: Common Derivatization Reactions

| Derivative | Reagent(s) | Product Formed |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | 4-Chloro-3-propylbenzoyl chloride |

| Ester (e.g., Methyl ester) | Methanol (CH₃OH), H⁺ catalyst | Methyl 4-chloro-3-propylbenzoate |

| Amide (e.g., with Ammonia) | 1. SOCl₂ 2. Ammonia (NH₃) | 4-Chloro-3-propylbenzamide |

Reaction Kinetics and Thermodynamic Parameters for this compound Transformations

Thermodynamic studies on 2-chloro- and 4-chlorobenzoic acids have determined key parameters like enthalpies of formation and sublimation. acs.orgacs.org For instance, the standard molar enthalpy of sublimation at 298.15 K provides information on the energy required to transfer the molecule from the solid to the gaseous state, reflecting the strength of intermolecular forces in the crystal lattice.

Furthermore, studies on the solubility and solvation of substituted benzoic acids in various solvent systems, such as ethanol-water mixtures, provide data on the Gibbs free energy, enthalpy, and entropy of solvation. jbiochemtech.comjbiochemtech.com These parameters are crucial for understanding how the solvent interacts with the solute and can influence reaction rates and equilibria. For example, the free energy of solvation for chlorobenzoic acids has been shown to decrease with increasing temperature and with a higher mole fraction of ethanol (B145695) in ethanol-water mixtures, indicating that the solvation process becomes more spontaneous under these conditions. jbiochemtech.comjbiochemtech.com

The kinetics of electrophilic aromatic substitution are influenced by the electronic properties of the substituents. The deactivating nature of the chloro and carboxyl groups would be expected to slow the rate of SEAr reactions compared to benzene, while the activating propyl group would have a counteracting, albeit weaker, effect. byjus.commsu.edu

Investigation of Directed Functionalization in Substituted Benzoic Acid Systems

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic compounds. The carboxylic acid group is an excellent directing group for these transformations, guiding the catalyst to activate the C-H bonds at the ortho position. semanticscholar.orgrsc.org This strategy allows for the introduction of various functional groups at a position that is typically deactivated towards classical electrophilic substitution.

Catalytic systems based on ruthenium (Ru), iridium (Ir), and palladium (Pd) have been developed for the ortho-C-H functionalization of benzoic acids. nih.govnih.govmdpi.com These reactions can be used for:

Arylation: Introducing new aryl groups. nih.govd-nb.info

Alkylation/Methylation: Forming new carbon-carbon bonds with alkyl groups. nih.govnih.gov

Amidation: Creating carbon-nitrogen bonds. rhhz.net

Halogenation: Introducing halogen atoms with high regioselectivity. researchgate.net

For this compound, the carboxylate group would direct functionalization to the C2 and C6 positions. The C6 position is sterically less hindered than the C2 position, which is flanked by the bulky propyl group. Therefore, it is plausible that C-H activation would preferentially occur at the C6 position, providing a regioselective route to novel analogues that are difficult to access through other synthetic methods. This approach offers a modern and efficient alternative to traditional synthetic strategies.

Advanced Applications and Functionalization Strategies of 4 Chloro 3 Propylbenzoic Acid in Materials and Chemical Science

Role as a Chemical Building Block in Complex Organic Molecule Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and heterocyclic compounds. chemimpex.comnih.gov The presence of multiple functional groups on the aromatic ring of compounds like 4-Chloro-3-propylbenzoic acid offers selective reactivity, enabling its use in the construction of intricate molecular architectures. chemimpex.com

The carboxylic acid moiety can readily undergo reactions such as esterification and amidation, allowing for the attachment of various other molecular fragments. chemimpex.com Furthermore, the chloro and propyl substituents influence the electronic properties and steric hindrance of the benzene (B151609) ring, which can be exploited to direct further chemical transformations. For instance, substituted benzoic acids are key intermediates in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and fungicides. chemimpex.com While specific examples of the use of this compound in the synthesis of complex bioactive molecules are not extensively documented, its structural similarity to other commercially utilized benzoic acid derivatives suggests its potential as a valuable precursor in medicinal and agrochemical research. chemimpex.combiosynth.com

The synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents, often relies on the use of appropriately substituted aromatic precursors. nih.gov The functional groups of this compound could facilitate cyclization reactions to form various heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Alcohol, Acid catalyst | Esters |

| Amidation | Amine, Coupling agent | Amides |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, thiol) | Substituted benzoic acid derivatives |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Biphenyl derivatives |

| Synthesis of Heterocycles | Various cyclizing agents | Benzoxazinones, Benzothiazoles, etc. |

Exploration in the Development of Functional Materials and Polymers

Substituted benzoic acids have been explored as ligands in the synthesis of coordination polymers and other functional materials. nih.govmdpi.com The carboxylate group can coordinate to metal ions, forming extended networks with diverse topologies and potential applications in areas such as gas storage, catalysis, and sensing. For example, the sodium salt of 4-chloro-3-nitrobenzoic acid has been shown to form a two-dimensional coordination polymer. nih.gov Similarly, copper(II) complexes with 4-chloro-3-nitrobenzoic acid have been synthesized and investigated for their anticancer activity. mdpi.com

While direct research on the incorporation of this compound into functional materials is limited, its structural features suggest its suitability for such applications. The propyl group could introduce hydrophobicity and influence the packing of the resulting material, while the chloro substituent could participate in halogen bonding or other non-covalent interactions, further directing the self-assembly of the final structure.

The development of functional polymers from benzoic acid derivatives is another area of active research. These polymers can exhibit a range of properties, including thermal stability, liquid crystallinity, and biological activity. The incorporation of this compound as a monomer or a functional side group in a polymer chain could impart specific characteristics to the resulting material.

Catalytic and Enzyme Interaction Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery and catalyst design. Benzoic acid derivatives have been studied for their ability to modulate enzyme activity, acting as either inhibitors or activators.

Research has shown that certain benzoic acid derivatives can act as activators for specific enzymes. For instance, studies on human glutathione S-transferase (GST) P1-1 have demonstrated that this enzyme can be activated by specific small molecules. nih.gov While the direct activation of enzymes by this compound has not been reported, the principles of enzyme activation by small molecules suggest that it could be a candidate for such interactions, depending on the specific enzyme target. The binding of a small molecule to an allosteric site on an enzyme can induce a conformational change that leads to an increase in its catalytic activity.

The design and synthesis of specific enzyme substrates are crucial for studying enzyme kinetics and for the development of diagnostic assays. Glutathione S-transferases (GSTs) are a family of enzymes that play a key role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic substrates. nih.gov Alkylating agents that are activated by GSTs have been designed and synthesized, highlighting the potential for creating targeted therapeutic agents. nih.gov

The structure of this compound could serve as a basis for the design of novel substrates for enzymes like GSTs or other transferases. By modifying the carboxylic acid group or by introducing other reactive moieties, it may be possible to create molecules that are specifically recognized and processed by a target enzyme. This approach is valuable in probing the active site of an enzyme and in developing new tools for biochemical research.

Environmental Remediation Applications

The presence of halogenated aromatic compounds in the environment is a significant concern due to their persistence and potential toxicity. Research into methods for the degradation of these pollutants is therefore of great importance.

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants in water. Studies on various chlorobenzoic acids have demonstrated their susceptibility to photocatalytic degradation, typically using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. researchgate.net The degradation process generally involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide, water, and inorganic halides.

The degradation pathway of chlorobenzoic acids can involve hydroxylation, decarboxylation, and dechlorination steps. For example, the degradation of 4-chlorobenzoic acid has been shown to proceed via the formation of 4-hydroxybenzoic acid. nih.gov The rate and efficiency of photocatalytic degradation are influenced by factors such as the position and nature of the substituents on the benzoic acid ring, the pH of the solution, and the presence of other substances in the water.

Table 2: Research Findings on the Degradation of Substituted Benzoic Acids

| Compound | Degradation Method | Key Findings |

| 4-Chlorobenzoic acid | Biological degradation by Cupriavidus sp. | Metabolized via hydrolytic dehalogenation to 4-hydroxybenzoic acid. nih.gov |

| 3-Chlorobenzoic acid and 4-Chlorobenzoic acid | Biological degradation by Pseudomonas sp. | Complete mineralization of single compounds and mixtures. nih.gov |

| 3-Chlorobenzoic acid | Biodegradation | Can be degraded through several pathways, including the chlorocatechol pathway. researchgate.net |

| 4-Chloro-3,5-dinitrobenzoic acid | Photodegradation | Efficiently mineralized by advanced oxidation processes involving hydroxyl radicals. researchgate.net |

Application in Wastewater Treatment Technologies

Benzoic acid and its derivatives, including chlorinated forms, can be present in industrial effluents from chemical, pharmaceutical, and food manufacturing processes. nih.govgoogle.com These compounds are recognized as environmental pollutants that can be toxic to aquatic life and disrupt microbial ecosystems if discharged without adequate treatment. nih.gov Due to the stability of the aromatic ring and the presence of the chloro- substituent, compounds like this compound are expected to exhibit persistence and may require advanced methods for removal from wastewater. nih.gov

Several technologies are employed for the treatment of wastewater containing benzoic acid derivatives:

Solvent Extraction: This method involves using a solvent to selectively remove benzoic acid from the wastewater. For instance, a process using tributyl phosphate (TBP) as a complexing agent has been shown to successfully recover benzoic acid, reducing the chemical oxygen demand (COD) of the wastewater significantly. researchgate.net Step-by-step extraction processes can achieve high recovery rates for benzoic acid and other organic acids present in the effluent. tyextractor.com

Adsorption: Adsorption is a common technique where pollutants are removed by binding to the surface of an adsorbent material. nih.gov Materials like carbon nanotubes have been explored for the adsorption of benzoic acid, a process that can be enhanced through the functionalization of the adsorbent material. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic pollutants. researchgate.net These technologies are based on the generation of highly reactive hydroxyl radicals (HO•) that can break down stable compounds like chlorinated benzoic acids. researchgate.net

Membrane Separation: Techniques like using silicone rubber membranes can separate benzoic acid from wastewater. The process relies on the permeation of benzoic acid through the membrane into an alkaline extraction solution, where it is converted to its salt form, allowing for its recovery. google.com

Industrial wastewater from toluene oxidation to produce benzoic acid often has a high COD (20,000-100,000 mg/L) and can be challenging to treat due to its composition and low biodegradability. researchgate.net Pre-treatment methods focusing on the recovery of valuable compounds like benzoic acid are therefore economically and environmentally advantageous. researchgate.nettyextractor.com

Surface Chemistry and Adsorption Phenomena (e.g., interaction with metal oxide composites)

The surface chemistry of this compound is primarily dictated by its carboxylic acid functional group, which can readily interact with the surfaces of metal oxides. Metal oxide surfaces in aqueous environments are of significant interest in fields ranging from catalysis to environmental science. unl.edu The interaction of carboxylic acids with these surfaces is a key aspect of their chemistry.

Studies on benzoic acid adsorption on various metal oxides reveal the nature of this interaction. researchgate.net

On silica (SiO₂) surfaces , benzoic acid does not undergo a chemical reaction but physically adsorbs, with the nature of the adsorption depending on the surface hydration level. researchgate.net

On titania (TiO₂) and alumina (Al₂O₃) surfaces , a direct chemical reaction occurs. The benzoic acid molecule reacts with the oxide surface to form the corresponding metal benzoate. researchgate.net This process involves the formation of a bond between the oxygen of the carboxylic acid and metal sites on the surface. researchgate.net

For this compound, a similar mechanism is expected. The carboxyl group would act as the anchoring point to a metal oxide surface, forming a 4-chloro-3-propylbenzoate complex. The orientation of the adsorbed molecule would be influenced by the propyl and chloro- substituents on the aromatic ring. These groups would affect the packing density and intermolecular interactions of the adsorbed layer.

The adsorption of such molecules is a fundamental process in various applications:

Heterogeneous Catalysis: The binding of reactants to a catalyst surface is the initial step in many catalytic reactions. nih.gov

Composite Materials: Carboxylates are often used as ligands to stabilize metal oxide nanocrystals and mediate their integration into composite materials, such as polymer-nanocrystal films. utexas.edu

Environmental Remediation: The adsorption of organic pollutants onto mineral and metal oxide surfaces in soils and sediments is a critical process that controls their mobility and fate in the environment. unl.edursc.org

The interaction involves the deprotonation of the carboxylic acid to a carboxylate, which then coordinates to the metal centers on the oxide surface. mit.edu The presence of the electron-withdrawing chlorine atom and the electron-donating propyl group on the benzene ring of this compound would modulate the electron density of the carboxylate group, thereby influencing the strength of its interaction with the metal oxide surface.

Investigations into Corrosion Inhibition Mechanisms of Benzoic Acid Derivatives

Benzoic acid and its derivatives are recognized as effective organic corrosion inhibitors for various metals and alloys in different corrosive environments. ampp.orgnih.govcore.ac.uk Their mechanism of action relies on their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. ekb.egnih.gov

The inhibition mechanism involves several key aspects:

Adsorption: The inhibitor molecules displace water molecules from the metal surface and adsorb via their functional groups. For benzoic acid derivatives, adsorption can occur through the π-electrons of the aromatic ring and the oxygen atoms of the carboxyl group. ampp.orgcore.ac.uk This adsorption modifies the structure of the electric double layer at the metal-solution interface. ekb.eg

Barrier Formation: The adsorbed layer of inhibitor molecules acts as a physical barrier, preventing corrosive species from reaching the metal surface. ekb.eg

Electrochemical Interference: The inhibitors can affect either the anodic (metal dissolution), the cathodic (hydrogen evolution), or both reactions. ekb.eg

Anodic Inhibitors: Suppress the metal dissolution reaction.

Cathodic Inhibitors: Suppress the hydrogen evolution reaction.

Mixed-Type Inhibitors: Affect both anodic and cathodic processes. Many benzoic acid derivatives function as mixed-type inhibitors. ekb.eg

The structure of the benzoic acid derivative plays a crucial role in its inhibition efficiency. The presence, position, and nature of substituents on the benzene ring influence the electron density of the molecule and its adsorption characteristics. nih.govcore.ac.uk For this compound, the carboxyl group would be the primary site for chemical adsorption, while the aromatic ring, the electron-withdrawing chlorine atom, and the hydrophobic propyl group would all influence the orientation and stability of the protective film.

Research on various benzoic acid derivatives has provided quantitative insights into their performance. The inhibition efficiency (IE) generally increases with the concentration of the inhibitor.

Table 1: Inhibition Efficiency of Selected Benzoic Acid Derivatives on AISI 316 Stainless Steel in 0.5 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE %) |

|---|---|---|

| Benzoic acid (C1) | 1.0 x 10⁻² | 72.6% |

| p-Hydroxybenzoic acid (C2) | 1.0 x 10⁻² | 83.9% |

| 3,4-Dihydroxybenzoic acid (C3) | 1.0 x 10⁻² | 88.0% |

Data sourced from a study on AISI 316 stainless steel in 0.5 M HCl. rsc.org

This data demonstrates that the addition of hydroxyl groups enhances the inhibition efficiency, likely by increasing the electron density and providing additional adsorption sites. rsc.org The efficiency of this compound would similarly depend on the interplay between its substituent groups. The adsorption process for such inhibitors often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. ekb.egnih.gov

Thermochemical and Energetic Characterization of Benzoic Acid Derivatives

Experimental Determination of Standard Molar Enthalpies of Formation and Sublimation

The standard molar enthalpy of formation (ΔfH°m) and the standard molar enthalpy of sublimation (ΔsubH°m) are key thermochemical parameters. The enthalpy of formation represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.

For substituted benzoic acids, the standard molar enthalpy of formation in the crystalline state is typically determined using combustion calorimetry. nih.gov In this technique, a precise amount of the substance is burned in a high-pressure oxygen atmosphere within a bomb calorimeter, and the heat released during the combustion is measured. youtube.comlibretexts.org

The enthalpy of sublimation is commonly determined from the temperature dependence of the vapor pressure of the crystalline compound, which can be measured using techniques such as the Knudsen effusion method or the transpiration method. nih.gov

While specific experimental values for 4-Chloro-3-propylbenzoic acid are not available, data for related compounds can provide valuable insights. For instance, the standard molar enthalpies of formation and sublimation for chlorobenzoic acid isomers have been experimentally determined.

Table 1: Experimental Standard Molar Enthalpies of Formation and Sublimation of Chlorobenzoic Acid Isomers at 298.15 K

| Compound | ΔfH°m (cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ |

| 2-Chlorobenzoic acid | -404.83 ± 0.74 | 98.5 ± 1.0 |

| 3-Chlorobenzoic acid | -424.59 ± 1.55 | 96.3 ± 1.2 |

| 4-Chlorobenzoic acid | -428.16 ± 0.72 | 99.2 ± 1.0 |

Data sourced from literature. Please note that values may vary slightly between different studies.

Similarly, the enthalpy of sublimation for 4-n-propylbenzoic acid has been reported, providing an indication of the effect of a propyl group on this property. nist.gov The study of various 4-n-alkylbenzoic acids has shown a linear relationship between the standard molar enthalpy of formation in the gaseous state and the number of carbon atoms in the alkyl chain. nih.gov This suggests that the contribution of the propyl group to the thermochemical properties can be systematically understood.

Calorimetric Studies (e.g., high temperature Calvet microcalorimetry, Knudsen effusion) for Phase Transitions